

# I. Molecular Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: **Benzylamine**

Cat. No.: **B3021747**

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**Benzylamine**, also known as phenylmethylamine, is a colorless liquid with an ammonia-like odor.<sup>[1][2]</sup> The molecule features a flexible methylene (-CH<sub>2</sub>-) bridge separating the nucleophilic amino group (-NH<sub>2</sub>) from the phenyl ring. This separation prevents the delocalization of the nitrogen lone pair into the aromatic system, making **benzylamine** a stronger base than aniline.<sup>[3]</sup>

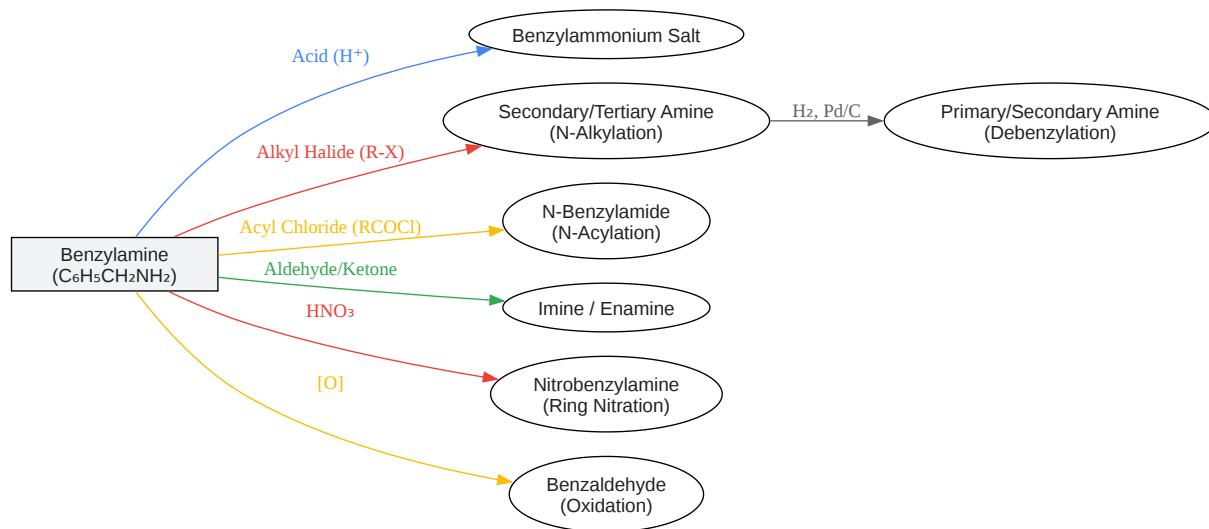
## Quantitative Data Summary

The key physicochemical properties of **benzylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N	[4][5]
Molar Mass	107.15 g/mol	[2][4]
Appearance	Colorless to light yellow liquid	[2][6]
Density	0.98 g/cm <sup>3</sup> (at 20 °C)	
Melting Point	10 °C (50 °F; 283 K)	[2]
Boiling Point	184-185 °C (363-365 °F; 457-458 K)	
pKa (of conjugate acid)	9.33 - 9.34 (at 25 °C)	[1][4][6]
Basicity (pK <sub>b</sub> )	4.65 - 4.66	[1][7]
pH	11.4 (100 g/L in H <sub>2</sub> O at 20 °C)	[8]
Refractive Index (nD)	1.5401 - 1.543	[1][7]
Dipole Moment	1.38 D	[1]
Flash Point	65 °C (149 °F; 338 K)	[1]
Solubility	Miscible with water, ethanol, diethyl ether	[4][7]

## II. Reactivity of Benzylamine

The reactivity of **benzylamine** can be categorized based on the three principal reactive sites: the amino group, the benzylic carbon, and the aromatic ring.



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Caption: Overview of **Benzylamine**'s main reaction pathways.

## A. Reactions at the Amino Group (Nucleophilicity)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a moderately strong base.

- Basicity and Salt Formation: As a base (pKa of the conjugate acid ≈ 9.33), **benzylamine** readily reacts with acids to form stable benzylammonium salts.<sup>[1][4]</sup> For instance, reaction with hydrochloric acid yields **benzylamine** hydrochloride, a salt once used to treat motion sickness.<sup>[1]</sup>
- N-Alkylation: **Benzylamine** reacts with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products.<sup>[1][9]</sup> It is a key step when using **benzylamine** as a masked source of ammonia.<sup>[1]</sup>
- N-Acylation: It reacts readily with acylating agents like acetyl chloride to form stable amides, such as N-benzylacetamide.<sup>[1][10]</sup> This is an example of the Schotten-Baumann reaction.<sup>[10]</sup>

- Reductive Amination: **Benzylamine** is a common reagent in reductive amination, reacting with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine.[11][12] This method is often preferred over direct alkylation for producing secondary amines.[12][13]
- Reaction with Nitrous Acid: Unlike aromatic amines such as aniline which form stable diazonium salts, primary aliphatic amines like **benzylamine** react with nitrous acid to form an unstable diazonium compound. This intermediate decomposes to form a carbocation, which can lead to a mixture of products, including benzyl alcohol.[14]

## B. Reactions at the Benzylic Position

- Hydrogenolysis (Debenzylolation): The benzyl group can be cleaved from the nitrogen atom by catalytic hydrogenolysis (e.g., using H<sub>2</sub> gas with a palladium-on-carbon catalyst).[1] This "debenzylolation" is a crucial step in its use as a protecting group or as a masked ammonia equivalent in multi-step syntheses.[1]
- Oxidation: Oxidation of **benzylamine** can yield various products. For example, oxidation with cetyltrimethylammonium permanganate (CTAP) produces the corresponding aldimine.[15] Biological degradation by monoamine oxidase B results in benzaldehyde.[1]

## C. Reactions on the Aromatic Ring

The -CH<sub>2</sub>NH<sub>2</sub> group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, under strongly acidic conditions (as in nitration), the amino group is protonated to -CH<sub>2</sub>NH<sub>3</sub><sup>+</sup>, which is a deactivating, meta-directing group.

- Nitration: The nitration of **benzylamine** with nitric acid yields a mixture of ortho-, meta-, and para-nitro**benzylamine**, with the meta isomer being the predominant product (49%), alongside 43% para and 8% ortho.[16]

## III. Key Experimental Protocols

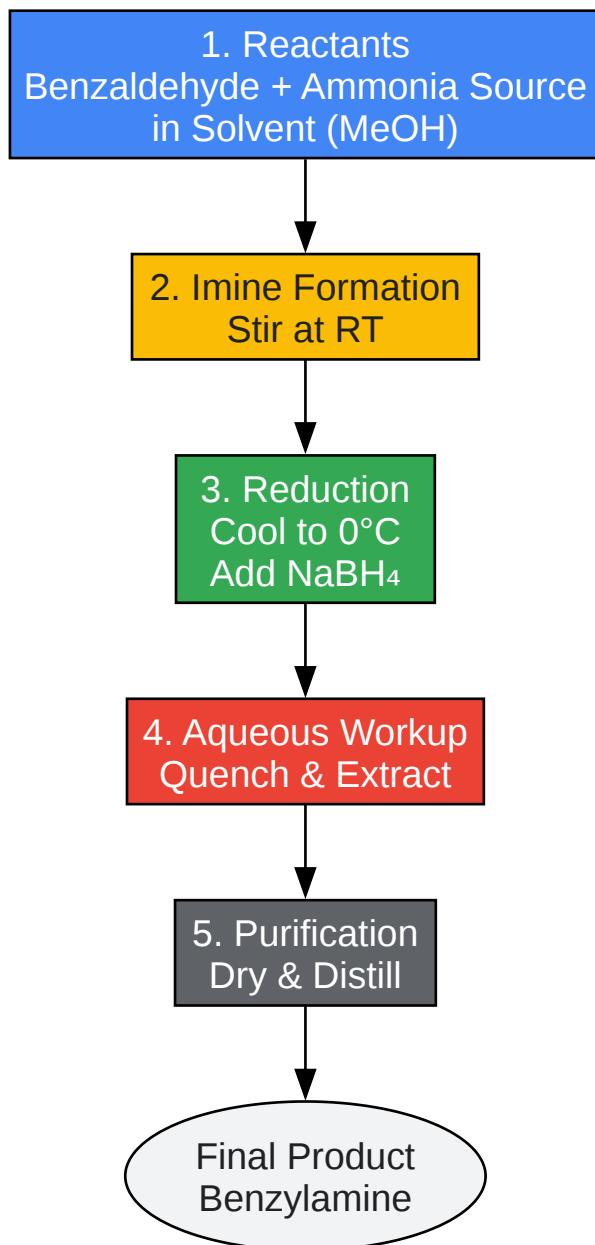
Detailed methodologies for common reactions involving **benzylamine** are essential for reproducible research.

## Protocol 1: Synthesis of Benzylamine via Reductive Amination of Benzaldehyde

This method, a variation of the Leuckart reaction, is a common industrial and laboratory route.

[1]

- Reagents: Benzaldehyde, ammonia (or an ammonia source like ammonium formate), a reducing agent (e.g., Raney nickel, sodium borohydride), and a suitable solvent (e.g., methanol, THF).
- Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel.
- Procedure (using  $\text{NaBH}_4$ ):
  - Dissolve benzaldehyde (1 equivalent) and a slight excess of an ammonia source in methanol in the reaction flask.
  - Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
  - Cool the flask in an ice bath.
  - Slowly add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise to the stirred solution.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
  - Perform an aqueous workup to quench excess reducing agent and remove inorganic salts.
  - Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate under reduced pressure.
  - Purify the crude **benzylamine** by distillation.



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Caption: Workflow for **benzylamine** synthesis via reductive amination.

## Protocol 2: Synthesis of N-Benzylacetamide (Acylation)

This protocol demonstrates the nucleophilic character of the amino group.[\[1\]](#)[\[10\]](#)

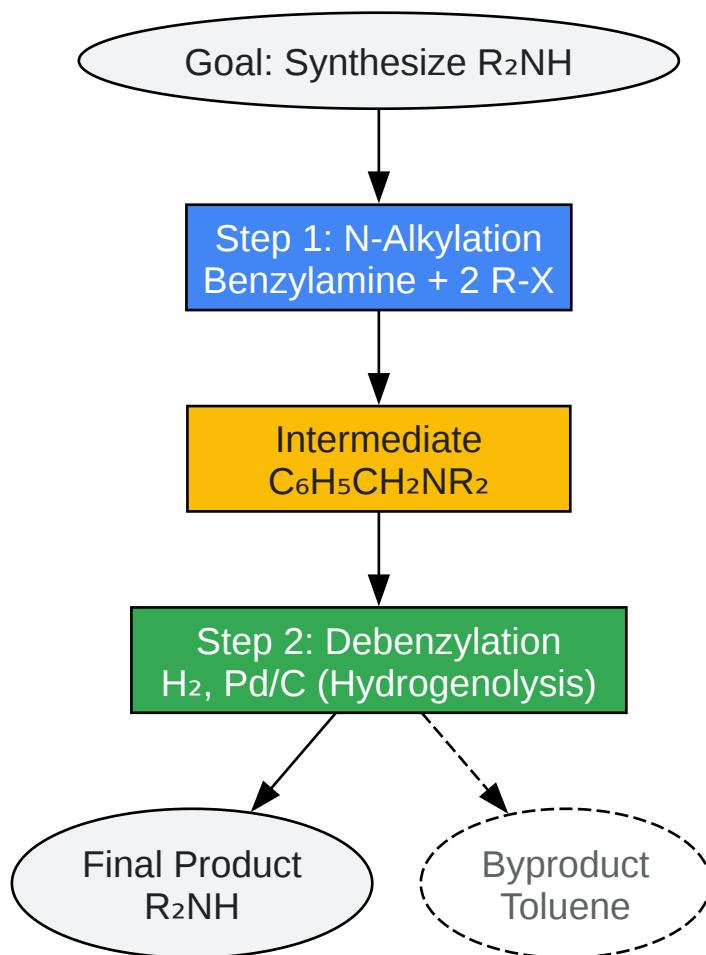
- Reagents: **Benzylamine**, acetyl chloride, a base (e.g., pyridine or aqueous NaOH), and a solvent (e.g., dichloromethane or water).

- Apparatus: Beaker or flask, magnetic stirrer, ice bath, separatory funnel.
- Procedure (Schotten-Baumann conditions):
  - Dissolve **benzylamine** (1 equivalent) in 10% aqueous NaOH solution in a flask and cool in an ice bath.
  - Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring, keeping the temperature below 10 °C.
  - A white precipitate of N-benzylacetamide will form.
  - Continue stirring for 10-15 minutes after addition is complete.
  - Filter the solid product using suction filtration and wash with cold water.
  - Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure N-benzylacetamide.

## IV. Applications in Research and Drug Development

**Benzylamine**'s structural motifs are present in a wide array of bioactive molecules and pharmaceuticals.

- Pharmaceutical Intermediate: It is a key building block for numerous drugs, including the anticonvulsant lacosamide, the antibiotic moxifloxacin, and the beta-blocker nebivolol.[1] **Benzylamine** derivatives have also been investigated for their potential as anti-emetic, anti-cancer, and anti-tubercular agents.[1][17][18]
- Protecting Group Chemistry: The benzyl group is widely used to protect amines in multi-step organic synthesis. The protection is achieved via N-alkylation, and the group can be selectively removed under mild hydrogenolysis conditions, which do not affect many other functional groups.[1]
- "Masked Ammonia" Synthon: In reactions where direct use of ammonia is problematic (e.g., due to poor solubility or over-alkylation), **benzylamine** serves as an effective ammonia equivalent. After N-alkylation with a desired substrate, the benzyl group is removed, revealing a primary or secondary amine.[1]



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Caption: **Benzylamine** as a masked ammonia equivalent workflow.

- Drug Discovery: **Benzylamine** and its related benzamidine structures are considered privileged scaffolds that can bind to the S1 pocket of trypsin-like serine proteases, making them valuable starting points for the design of enzyme inhibitors.<sup>[19]</sup> Chiral **benzylamines** are critical components in many modern pharmaceuticals, driving the development of stereoselective synthetic methods.<sup>[20]</sup>

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